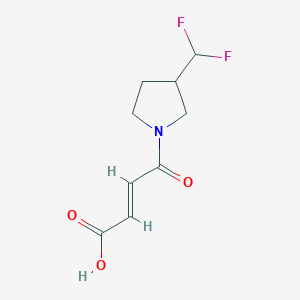

(E)-4-(3-(difluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[3-(difluoromethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO3/c10-9(11)6-3-4-12(5-6)7(13)1-2-8(14)15/h1-2,6,9H,3-5H2,(H,14,15)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLNHNMBRFVELQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C(F)F)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(3-(difluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring substituted with a difluoromethyl group and an α,β-unsaturated carbonyl moiety. This configuration is significant as it may enhance the compound's reactivity and binding affinity to various biological targets.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The difluoromethyl group is known to enhance metabolic stability and binding affinity, which can lead to increased pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a critical role in glucose metabolism by inactivating incretin hormones. Inhibiting DPP-IV can enhance insulin secretion and lower blood glucose levels, making it a candidate for diabetes management.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, although specific data on this compound's efficacy against pathogens is limited .

Case Studies and Research Findings

- DPP-IV Inhibition : A study demonstrated that a related compound significantly inhibited DPP-IV activity in vitro, leading to increased insulin secretion in pancreatic beta cells. This suggests that this compound could have similar effects based on structural similarities.

- Antimicrobial Screening : In another study, compounds with difluoromethyl substitutions were screened for antimicrobial activity against various bacterial strains. Results indicated moderate activity, warranting further investigation into the specific mechanisms at play .

Data Table: Biological Activities and Mechanisms

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of this enzyme can enhance insulin secretion, making the compound a candidate for diabetes management. A study indicated that structurally similar compounds significantly inhibited DPP-IV activity in vitro, suggesting that (E)-4-(3-(difluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid may exhibit similar effects based on its structural properties.

Antimicrobial Activity

Preliminary studies suggest that compounds with difluoromethyl substitutions may possess antimicrobial properties. While specific data on this compound's efficacy against pathogens is limited, related compounds have shown moderate activity against various bacterial strains.

Case Study 1: DPP-IV Inhibition

A study focused on related compounds demonstrated significant inhibition of DPP-IV activity, leading to increased insulin secretion in pancreatic beta cells. This finding supports the hypothesis that this compound could serve as a valuable agent in diabetes treatment.

Case Study 2: Antimicrobial Screening

Another investigation screened various difluoromethyl-substituted compounds for antimicrobial activity. Results indicated moderate efficacy against selected bacterial strains, warranting further research into the specific mechanisms of action and potential therapeutic applications for this compound.

Data Table: Biological Activities and Mechanisms

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| DPP-IV Inhibition | Enhances insulin secretion by inhibiting enzyme activity | |

| Antimicrobial Activity | Moderate efficacy against bacterial strains |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Three compounds with structural similarities are compared below:

*Calculated based on structural formula.

Key Observations:

Ring Size and Flexibility: The target compound’s pyrrolidine ring (5-membered) offers steric constraints that may enhance binding specificity compared to Analog 1’s piperidine (6-membered), which has greater conformational flexibility . Analog 2’s triazine and dimethylamino groups introduce bulkiness, reducing membrane permeability but improving water solubility .

The (E)-configuration optimizes this reactivity. Analog 2’s triazine core diverts electrophilic character, diminishing its reactivity compared to the target compound .

Fluorination Effects: The 3-(difluoromethyl) group in the target compound increases lipophilicity (logP ~1.5–2.0*) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration. Analog 1’s 4-(difluoromethyl)piperidine may exhibit similar logP but with altered pharmacokinetics due to ring size .

Physicochemical Properties

Preparation Methods

Difluoromethyl-Substituted Pyrrolidine

- The difluoromethyl group is introduced typically via electrophilic fluorination or nucleophilic substitution using difluoromethylating agents on pyrrolidine precursors.

- Pyrrolidine derivatives with hydroxy or amino substituents at the 3-position serve as starting points for difluoromethylation.

- Controlled reaction conditions ensure regioselective substitution at the 3-position to yield 3-(difluoromethyl)pyrrolidine intermediates.

Synthesis of α,β-Unsaturated 4-Oxobut-2-enoic Acid

- This keto acid is often prepared via oxidation and esterification of corresponding α,β-unsaturated precursors.

- Typical methods include the use of N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling of (E)-4-ethoxy-4-oxobut-2-enoic acid derivatives with nucleophiles under anhydrous conditions in dichloromethane (CH2Cl2) solvent at room temperature.

- The (E)-configuration is favored by reaction conditions that minimize isomerization.

Coupling Methodologies for Final Compound

Amide Bond Formation via Carbodiimide Coupling

- The pyrrolidine nitrogen acts as a nucleophile attacking the activated carboxylic acid derivative of the α,β-unsaturated keto acid.

- DCC or similar carbodiimide reagents activate the acid to form an O-acylurea intermediate, facilitating nucleophilic substitution.

- Reaction is typically carried out in anhydrous CH2Cl2 at room temperature with stirring for several hours.

- Acidification and precipitation steps follow to isolate the product.

Alternative Methods

- Direct nucleophilic substitution on α,β-unsaturated esters or acid chlorides with pyrrolidine derivatives under basic or neutral conditions.

- Use of coupling agents such as EDCI or HATU for improved yields and selectivity.

- Post-reaction purification by filtration, washing with ether or ethanol, and drying under vacuum or freeze-drying to obtain pure white solid products.

Representative Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Preparation of (E)-4-ethoxy-4-oxobut-2-enoic acid | Starting from ethyl acetoacetate derivatives, oxidation and esterification under mild conditions | 60-70 | Ensures (E)-configuration |

| 2. Activation of acid with DCC in anhydrous CH2Cl2 | Room temperature, 0.1 M solution, 0.5-1 h stirring | - | Formation of O-acylurea intermediate |

| 3. Addition of 3-(difluoromethyl)pyrrolidine | Stirring at room temperature for 2-3 h | 50-76 | Nucleophilic substitution |

| 4. Acidification with glacial acetic acid to pH 3-4 | Cooling at 0 °C for 1 h | - | Precipitation of product |

| 5. Filtration, washing with distilled water and drying | Freeze drying or vacuum drying | - | Pure white solid obtained |

Data and Characterization

- NMR Spectroscopy: ^1H NMR shows characteristic signals for the vinyl protons (J ≈ 15-16 Hz) confirming (E)-configuration; ^19F NMR confirms difluoromethyl group presence.

- Mass Spectrometry: Molecular ion peaks consistent with C10H11F2NO4 (molecular formula) confirm product identity.

- Melting Point: Consistent with literature values for related fluorinated pyrrolidine keto acids.

- IR Spectroscopy: Strong absorption bands for keto (C=O) groups (~1710-1740 cm^-1) and carboxylic acid functionalities (~2500-3300 cm^-1 broad) observed.

Research Findings and Optimization Notes

- The use of DCC in anhydrous CH2Cl2 at room temperature is optimal for high yield and stereoselectivity.

- Acidification to pH 3-4 and low temperature (0 °C) during precipitation improves product purity and yield.

- Alternative coupling agents can be explored to reduce side reactions and improve yield.

- The difluoromethyl group imparts unique electronic properties that may influence reactivity; reaction times and temperatures should be carefully controlled.

- Purification by recrystallization or column chromatography is essential to remove urea byproducts and unreacted starting materials.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbodiimide-mediated coupling (DCC) | (E)-4-ethoxy-4-oxobut-2-enoic acid, DCC, pyrrolidine derivative | Anhydrous CH2Cl2, RT, 2-3 h | 50-76% | High selectivity, mild conditions | Urea byproduct formation, requires purification |

| Direct nucleophilic substitution | α,β-unsaturated esters or acid chlorides, pyrrolidine | Variable solvents, RT or mild heating | Moderate | Simpler reagents | Possible isomerization, lower selectivity |

| Alternative coupling agents (EDCI, HATU) | Same as above | Similar to DCC | Potentially higher | Less side products | Costlier reagents |

Q & A

Basic: What are the key synthetic strategies for preparing (E)-4-(3-(difluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, and how do reaction conditions influence stereochemical control?

Answer:

The synthesis typically involves condensation reactions between pyrrolidine derivatives and activated enoic acid intermediates. For example, describes a similar compound synthesized via reaction of a pyrrolidine derivative with a triazine-based intermediate under controlled conditions. Key steps include:

- Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups.

- Stereochemical Control : The (E)-configuration of the double bond is influenced by reaction temperature and solvent polarity. For instance, polar aprotic solvents (e.g., DMF) favor trans-addition pathways .

- Purification : Chromatographic methods (e.g., silica gel chromatography) or recrystallization ensure stereochemical purity.

Advanced: How can contradictory NMR data for stereoisomers of this compound be resolved during structural characterization?

Answer:

Contradictions in NMR data, such as unexpected coupling constants or peak splitting, may arise from dynamic stereochemical interconversion or impurities. Methodological approaches include:

- 2D NMR Techniques : HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of protons and differentiate (E)/(Z) isomers .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

- Variable Temperature NMR : To detect conformational changes or equilibria between rotamers .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Identifies proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm for the α,β-unsaturated system) and carbonyl groups (δ 170–180 ppm for the oxo and carboxylic acid moieties) .

- Mass Spectrometry (ESI-TOF) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 262.1) and detects impurities .

- IR Spectroscopy : Validates carboxylic acid (1700–1750 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .

Advanced: What strategies optimize synthetic yield in multi-step syntheses of this compound, particularly in mitigating side reactions?

Answer:

Yield optimization requires addressing common side reactions (e.g., epimerization, hydrolysis):

- Stepwise Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl or amine moieties during intermediate steps .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic systems (e.g., glucose dehydrogenase for redox reactions) improve selectivity .

- In-line Monitoring : Techniques like HPLC or LC-MS track reaction progress and identify byproducts early .

Basic: How does the difluoromethyl group on the pyrrolidine ring influence the compound’s physicochemical properties?

Answer:

The difluoromethyl group (-CF2H) significantly alters properties:

- Lipophilicity : Enhances membrane permeability, as measured by logP values (e.g., predicted logP increase of ~0.5–1.0 compared to non-fluorinated analogs) .

- Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative metabolism, extending half-life in biological systems .

- Hydrogen Bonding : The electronegative fluorine atoms can engage in weak hydrogen bonds, affecting solubility and crystal packing .

Advanced: What experimental designs are recommended for studying the biological activity of this compound, given its structural complexity?

Answer:

For robust bioactivity studies:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyrrolidine ring (e.g., replacing difluoromethyl with -CH3 or -CF3) and compare activity .

- In Silico Screening : Molecular docking to predict target binding (e.g., enzymes with fluorophilic active sites) .

- Pharmacokinetic Profiling : Assess absorption, distribution, and clearance using in vitro assays (e.g., Caco-2 cell permeability, microsomal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.